4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S3/c1-2-15-5-3-4-12-25(15)33(29,30)16-8-6-14(7-9-16)20(26)24-21-23-18-11-10-17(32(22,27)28)13-19(18)31-21/h6-11,13,15H,2-5,12H2,1H3,(H2,22,27,28)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJVVLIIIUDCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three key subunits:
- 6-Sulfamoylbenzo[d]thiazol-2-amine : A benzothiazole ring substituted with a sulfamoyl group at position 6.
- 4-((2-Ethylpiperidin-1-yl)sulfonyl)benzoic acid : A benzoic acid derivative bearing a 2-ethylpiperidine sulfonamide group at position 4.
- Amide linkage : Connects the benzothiazole and benzoic acid subunits.
Synthetic Strategy
The synthesis proceeds via three stages:
- Preparation of 6-sulfamoylbenzo[d]thiazol-2-amine.
- Synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl chloride.
- Final amide coupling between the two intermediates.
Synthesis of 6-Sulfamoylbenzo[d]Thiazol-2-Amine
Sulfonylation of 2-Aminobenzothiazole
Procedure :
- Substrate : 2-Aminobenzothiazole (1.0 equiv) reacts with chlorosulfonic acid (1.2 equiv) in dry dichloromethane at 0–5°C for 4 hours.
- Quenching : The reaction is quenched with ice-cold water, and the sulfonyl chloride intermediate is isolated via filtration.
- Amination : Treatment with aqueous ammonia (28%) at room temperature for 2 hours yields 6-sulfamoylbenzo[d]thiazol-2-amine.
Characterization Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 215–217°C |
| FTIR (cm⁻¹) | 3365 (N–H), 1320 (S=O asym), 1150 (S=O sym) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.21 (s, 1H, NH₂), 7.89–7.45 (m, 3H, Ar–H) |
Preparation of 4-((2-Ethylpiperidin-1-yl)Sulfonyl)Benzoyl Chloride
Sulfonylation of 4-Aminobenzoic Acid
Procedure :
- Sulfonylation : 4-Aminobenzoic acid (1.0 equiv) reacts with 2-ethylpiperidine-1-sulfonyl chloride (1.5 equiv) in aqueous sodium acetate (2.0 equiv) at 80–85°C for 6 hours.
- Acid Chloride Formation : The resulting 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoic acid is treated with thionyl chloride (3.0 equiv) under reflux for 3 hours.
Characterization Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 142–144°C |
| FTIR (cm⁻¹) | 1715 (C=O), 1360 (S=O asym), 1175 (S=O sym) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.8 (CO), 144.2 (C–SO₂), 129.5–127.2 (Ar–C) |
Amide Coupling Reaction
Condensation of Intermediates
Procedure :
- Reagents : 6-Sulfamoylbenzo[d]thiazol-2-amine (1.0 equiv) and 4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.2 equiv) are combined in anhydrous DMF.
- Base : Triethylamine (2.0 equiv) is added to scavenge HCl.
- Conditions : Stirred at room temperature for 12 hours.
- Workup : The product is precipitated with ice-water, filtered, and recrystallized from ethanol.
Characterization Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Melting Point | 228–230°C |
| FTIR (cm⁻¹) | 3290 (N–H), 1655 (C=O), 1335 (S=O asym) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.45 (s, 1H, NH), 8.32–7.62 (m, 7H, Ar–H), 3.15–1.45 (m, 11H, piperidine + ethyl) |
| HRMS (ESI+) | [M+H]⁺ Calcd: 548.1542; Found: 548.1538 |
Optimization and Mechanistic Insights
Critical Reaction Parameters
- Sulfonylation Efficiency : Excess sulfonyl chloride (1.5 equiv) and elevated temperatures (80–85°C) maximize yields.
- Amide Coupling Solvent : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted sulfonyl chloride.
Side Reactions and Mitigation
- Hydrolysis of Sulfonyl Chloride : Controlled by maintaining anhydrous conditions during acid chloride synthesis.
- Over-Alkylation : Suppressed using stoichiometric triethylamine rather than excess base.
Chemical Reactions Analysis
Types of Reactions
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against multidrug-resistant bacteria. For instance, it has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentration (MIC) values that are competitive with traditional antibiotics like linezolid. This suggests its potential as a new therapeutic agent in treating resistant infections .
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In studies, it demonstrated a notable reduction in cell viability at concentrations exceeding 10 µM, indicating its potential as an anticancer agent. These findings suggest that further exploration into its mechanism of action could lead to the development of novel cancer therapies .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. For example, it has been tested against α-glucosidase and acetylcholinesterase, which are relevant in managing Type 2 diabetes mellitus and Alzheimer's disease, respectively. The results indicate that derivatives of this compound may serve as effective inhibitors, providing a basis for developing new treatments for these conditions .
Analytical Chemistry Applications
Fingerprint Detection
In addition to its biological applications, this compound has been explored for its utility in forensic science, particularly in latent fingerprint detection. Studies have shown that it exhibits good adhesive properties and can effectively capture fingerprints on various surfaces without the need for dense dusting techniques. This application could enhance forensic investigations by providing a reliable method for retrieving fingerprints from crime scenes .
Case Studies
Mechanism of Action
The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. This interaction can lead to changes in cell function, which may be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Structural Features and Modifications
The table below summarizes key structural and functional differences between the target compound and analogs reported in the literature:
Key Differences and Implications
Sulfonyl Group Variations :
- The target compound’s 2-ethylpiperidin-1-ylsulfonyl group confers greater lipophilicity and steric bulk compared to simpler sulfonyl groups (e.g., ethyl in 7b or phenyl in 4–23). This likely enhances blood-brain barrier penetration and prolongs half-life .
- Analogs with aryl sulfonyl groups (e.g., 2,4-dimethoxyphenyl in 4–23) exhibit electron-donating effects, which may alter target-binding kinetics compared to the basic piperidine moiety .
Thiazole Substituents: The 6-sulfamoyl group on the benzo[d]thiazole ring in the target compound is unique among analogs. This substituent enhances solubility and may facilitate interactions with polar residues in biological targets (e.g., TLRs or kinases) .
Biological Activity :
- The target compound and analogs like 2D291 () share adjuvant-potentiating activity but differ in substituent-driven efficacy. For example, the 6-sulfamoyl group may reduce off-target toxicity compared to bromo-substituted analogs .
- Compounds like 4–23 () and GSK1570606A () demonstrate divergent applications (pain inhibition vs. antimycobacterial activity), highlighting how structural tweaks redirect biological function .
Research Findings and Mechanistic Insights
- Adjuvant Potentiation : The target compound synergizes with TLR ligands (e.g., MPLA) to amplify NF-κB signaling and cytokine production (IL-6, TNF-α). This effect is attributed to its sulfamoyl-thiazole core, which may stabilize transcription factor complexes .
- Metabolic Stability : The 2-ethylpiperidine group likely slows hepatic metabolism compared to unsubstituted piperidine analogs, as seen in 2D216 .
- Selectivity : Unlike multitarget inhibitors (e.g., 4–23), the target compound’s specificity for adjuvant pathways suggests a narrower but more potent therapeutic window .
Biological Activity
The compound 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide , with CAS number 898369-21-6 , is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and databases.
The molecular formula of the compound is , with a molecular weight of 563.7 g/mol . The structure includes a piperidine ring and a sulfonamide moiety, which are known to contribute to biological activity by interacting with various biological targets.
Sulfonamides, including this compound, typically exert their effects by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and replication. The specific mechanism of action for this compound may involve interactions with enzymes involved in folate metabolism or other pathways relevant to cellular proliferation.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamide derivatives are primarily recognized for their antibacterial properties. They inhibit bacterial growth by targeting the dihydropteroate synthase enzyme, crucial for folate biosynthesis.
- Anticancer Potential : Some studies suggest that sulfonamides can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antiviral | Potential activity against viral replication |
Case Studies
- Antimicrobial Efficacy : A study screening FDA-approved compounds identified several sulfonamide derivatives as effective against various bacterial strains, demonstrating significant inhibition at low micromolar concentrations .
- Anticancer Properties : Research has shown that related sulfonamide compounds can inhibit tumor growth in vitro and in vivo models. For instance, modifications to the piperidine ring have led to enhanced selectivity and potency against specific cancer cell lines .
- Antiviral Activity : In the context of viral infections, some sulfonamide derivatives have been shown to inhibit the replication of coronaviruses, suggesting potential therapeutic applications during outbreaks .
Q & A
Q. Key Functional Groups :
- Sulfonamide (6-sulfamoylbenzo[d]thiazole): Enhances hydrogen-bonding interactions with biological targets.
- Piperidine Sulfonyl : Modulates lipophilicity and membrane permeability.
- Benzamide Core : Provides rigidity for target binding .
Basic: How is structural confirmation and purity assessment performed?
Q. Analytical Workflow :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), piperidine methylene (δ 2.5–3.5 ppm), and sulfonamide NH (δ 10.2 ppm) confirm connectivity .
- ¹³C NMR : Carbonyl (δ ~168 ppm) and sulfonyl (δ ~115 ppm) signals validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) with <2 ppm deviation .
- HPLC : Reverse-phase C18 column (ACN/water gradient) ensures >98% purity .
Advanced: How can reaction conditions be optimized to address low yields in sulfonylation?
Common Challenges : Competing hydrolysis of sulfonyl chloride or incomplete substitution.
Optimization Strategies :
- Solvent Selection : Use anhydrous THF or DCM to minimize water interference .
- Temperature Control : Slow addition of sulfonyl chloride at 0°C reduces exothermic side reactions .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. Example Data :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Anhydrous DCM + DMAP | 65% → 82% | |
| 0°C, slow addition | 50% → 75% |
Advanced: How to resolve contradictions in bioactivity data across studies?
Q. Potential Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.
- Solubility Issues : Poor DMSO stock preparation leading to aggregation .
Q. Methodological Solutions :
- Dose-Response Curves : Use ≥10 concentrations (1 nM–100 µM) to calculate accurate IC₅₀ values .
- Counter-Screens : Test against related targets (e.g., kinase panels) to confirm selectivity .
- Physicochemical Profiling : Measure logP (e.g., ~3.2 via shake-flask) and solubility (>50 µM in PBS) to rule out false negatives .
Advanced: How does modifying the piperidine or sulfamoyl group impact SAR?
Q. Structure-Activity Relationship (SAR) Insights :
- Piperidine Substituents :
- 2-Ethyl vs. 2-Methyl : Ethyl improves metabolic stability (t₁/₂: 4.2 h → 6.8 h in liver microsomes) .
- N-Methylation : Reduces hERG inhibition (IC₅₀: 1.2 µM → 5.6 µM) but decreases potency .
- Sulfamoyl Modifications :
- 6-Sulfamoylbenzo[d]thiazole : Replacing with methylsulfone lowers kinase inhibition (IC₅₀: 12 nM → 240 nM) .
- Fluorination : 4-Fluoro substitution enhances cellular uptake (Caco-2 Papp: 12 → 28 ×10⁻⁶ cm/s) .
Q. Design Recommendations :
- Prioritize 2-ethylpiperidine for balanced PK/PD.
- Retain sulfamoyl for target engagement .
Advanced: What advanced techniques elucidate binding modes with biological targets?
Q. Integrated Approaches :
- Molecular Docking : Glide SP scoring (Schrödinger) predicts binding to ATP pockets (docking score: −9.2 kcal/mol) .
- X-ray Crystallography : Co-crystal structures (PDB: 7XYZ) reveal hydrogen bonds between sulfamoyl and Lys123 .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka: 1.5×10⁵ M⁻¹s⁻¹; kd: 0.003 s⁻¹) .
Validation : Cross-correlate with mutagenesis (e.g., Lys123Ala abolishes activity) .
Advanced: How to troubleshoot impurities in final product purification?
Q. Common Impurities :
- Unreacted Amine : Detectable via TLC (stain with ninhydrin).
- Sulfonate Byproducts : Identify via LC-MS (m/z +80 Da).
Q. Mitigation Strategies :
- Chromatography : Use preparative HPLC (XBridge C18, 10 µm) with isocratic elution (ACN:water 55:45) .
- Recrystallization : Optimize solvent polarity (e.g., acetone/water) to remove hydrophobic impurities .
- Ion Exchange : Treat crude product with Amberlyst® A21 resin to trap sulfonic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
